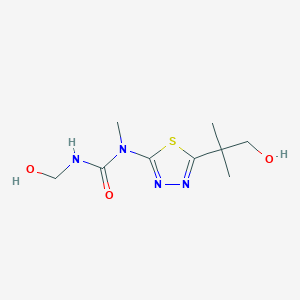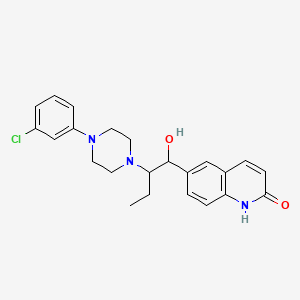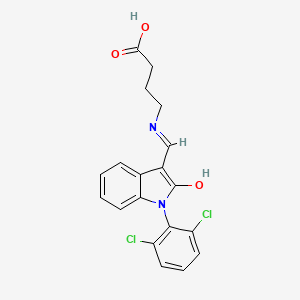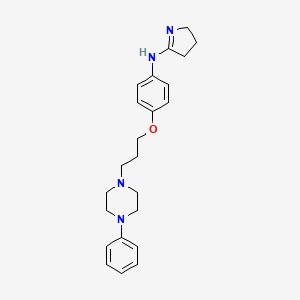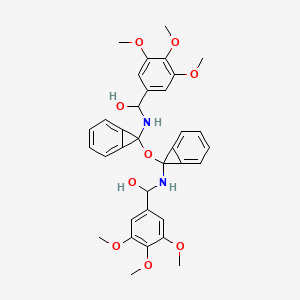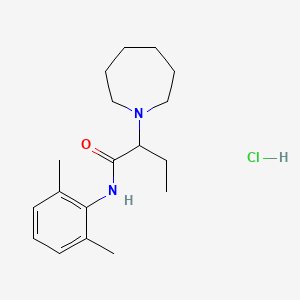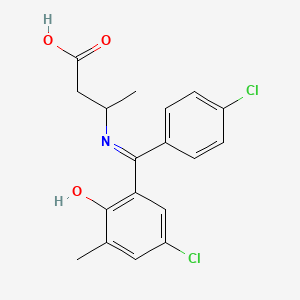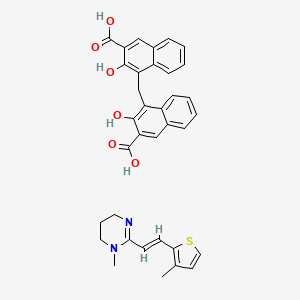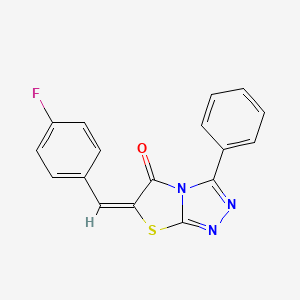
3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridazinone ring substituted with dichloro and sulfonyl groups, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Dichloro Groups: Chlorination of the pyridazinone ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of dichloro and sulfonyl groups enhances its binding affinity and specificity towards certain enzymes and receptors.
類似化合物との比較
Similar Compounds
3(2H)-Pyridazinone, 4,5-dichloro-2-phenyl-: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
3(2H)-Pyridazinone, 4-chloro-2-((2,4-dichlorophenyl)sulfonyl)-:
Uniqueness
The unique combination of dichloro and sulfonyl groups in 3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
特性
CAS番号 |
155164-62-8 |
|---|---|
分子式 |
C10H4Cl4N2O3S |
分子量 |
374.0 g/mol |
IUPAC名 |
4,5-dichloro-2-(2,4-dichlorophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H4Cl4N2O3S/c11-5-1-2-8(6(12)3-5)20(18,19)16-10(17)9(14)7(13)4-15-16/h1-4H |
InChIキー |
NQHSCBFGRVCBOA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



